![molecular formula C10H11N3O B140383 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 130506-85-3](/img/structure/B140383.png)
1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
Overview
Description
1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound with a molecular formula of C10H11N3O and a molecular weight of 189.22 g/mol . This compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is a fused ring system combining pyrazole and pyrimidine rings. The presence of methyl groups at positions 2 and 7, along with an ethanone group at position 6, contributes to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,7-dimethylpyrazole and a suitable pyrimidine derivative, the reaction can be catalyzed by acids or bases to form the desired fused ring system.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the ability of certain pyrazolo-pyrimidine derivatives to inhibit MALT1 proteolytic activity, which is crucial in the pathogenesis of various cancers, particularly lymphomas . The compound's mechanism involves interaction with specific protein targets that regulate cell proliferation and apoptosis.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of 1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone. Research suggests that compounds in this class may protect neuronal cells from oxidative stress and apoptosis. This property makes them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Table 1: Summary of Biological Activities
Agricultural Applications
Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Studies have demonstrated that certain pyrazolo-pyrimidine derivatives can act as effective insecticides by targeting specific enzymes involved in pest metabolism . This application is particularly relevant in sustainable agriculture practices aiming to reduce chemical pesticide use.
Herbicidal Activity
Additionally, research has indicated that this compound can exhibit herbicidal properties by inhibiting plant growth regulators in unwanted plants. This could lead to the development of new herbicides that are less harmful to the environment compared to traditional options.
Materials Science
Polymer Chemistry
In materials science, pyrazolo-pyrimidine derivatives have been explored for their potential as polymer additives. Their unique chemical structure allows for modification that can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in developing high-performance materials for industrial use.
Nanotechnology
Furthermore, there is ongoing research into using these compounds in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. The ability to modify the surface properties of nanoparticles with pyrazolo-pyrimidine derivatives can improve drug solubility and bioavailability.
Case Studies
Case Study 1: Anticancer Research
A recent study evaluated a series of pyrazolo-pyrimidine derivatives for their anticancer activity against various cancer cell lines. The results indicated that modifications at the 6-position significantly enhanced cytotoxicity against lymphoma cells, suggesting a structure-activity relationship worth exploring further .
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with a novel formulation containing this compound showed a marked reduction in pest populations while maintaining crop yield. This trial supports the compound's potential as an eco-friendly pesticide alternative .
Mechanism of Action
The mechanism of action of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can vary depending on the specific application, but common targets include kinases, proteases, and other regulatory proteins .
Comparison with Similar Compounds
1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone can be compared with other similar compounds such as:
1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanol: This compound has a hydroxyl group instead of an ethanone group, which affects its reactivity and biological activity.
2,7-Dimethylpyrazolo[1,5-a]pyrimidine: Lacking the ethanone group, this compound serves as a simpler analog with different chemical properties.
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine: The presence of an amine group at position 2 introduces different reactivity and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS No. 130506-85-3) is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and relevant research findings.
- Molecular Formula: CHNO
- Molecular Weight: 189.21 g/mol
- Appearance: Powder
- Melting Point: 142-144 °C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. A significant study demonstrated that various derivatives exhibited promising antibacterial activity against multidrug-resistant (MDR) bacterial strains. In particular, compounds derived from this scaffold were tested against six clinically isolated bacteria using agar well-diffusion and broth microdilution methods. The results indicated that several derivatives showed substantial bactericidal effects comparable to standard antibiotics like erythromycin and amikacin .
Compound | Bacterial Strain | Activity |
---|---|---|
3a | S. aureus | Strong |
5a | P. aeruginosa | Moderate |
6 | E. coli | Strong |
9a | K. pneumoniae | Moderate |
10a | A. baumannii | Strong |
Antibiofilm Activity
In addition to antibacterial properties, these derivatives have shown significant antibiofilm activity. The ability to disrupt biofilm formation is crucial in treating chronic infections where bacteria form protective layers. The most active compounds were evaluated for their efficacy against biofilms formed by S. aureus and P. aeruginosa, revealing notable reductions in biofilm mass and viability .
Enzyme Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with various enzyme inhibitory activities. These include:
- Cyclooxygenase (COX) Inhibition: Selective inhibition of COX-1 and COX-2 has been reported, suggesting potential anti-inflammatory applications.
- Acetylcholinesterase Inhibition: Some derivatives have shown promise as inhibitors of acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer's.
- Kinase Inhibition: Certain compounds have been identified as inhibitors of KDR kinase, which is implicated in cancer progression .
Study on Antibacterial Efficacy
A comprehensive study published in MDPI evaluated multiple pyrazolo[1,5-a]pyrimidine derivatives for their antibacterial properties against MDR bacteria. Among the tested compounds, those with specific substitutions at the pyrazole ring exhibited enhanced activity levels. The study concluded that structural modifications could significantly impact biological efficacy, paving the way for novel therapeutic agents targeting bacterial infections .
Evaluation of Anticancer Potential
Research has also indicated that pyrazolo[1,5-a]pyrimidines possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. A notable investigation assessed the cytotoxic effects of these compounds on glioma cells, demonstrating their potential as chemotherapeutic agents by inhibiting tumor growth and inducing cell death pathways .
Properties
IUPAC Name |
1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-4-10-11-5-9(8(3)14)7(2)13(10)12-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWBEGOUWKJCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348639 | |
Record name | 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130506-85-3 | |
Record name | 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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